Acumapimod

Content Navigation

Researchers using generic p38 inhibitors for COPD models face hepatotoxicity artifacts and CYP3A4-driven PK variability. Acumapimod (BCT-197) addresses these with a clean hepatotoxic profile and stable systemic exposure despite strong CYP3A4 inhibitors like itraconazole.

- Non-hepatotoxic, enabling higher dosing without liver toxicity artifacts.

- Stable PK in polypharmacy assays, reducing confounding variables.

- Superior FEV1 improvement vs. prednisone, optimal positive control for AECOPD.

- Process-ready solubility ≥2.5 mg/mL in SBE-β-CD/DMSO.

CAS Number

Product Name

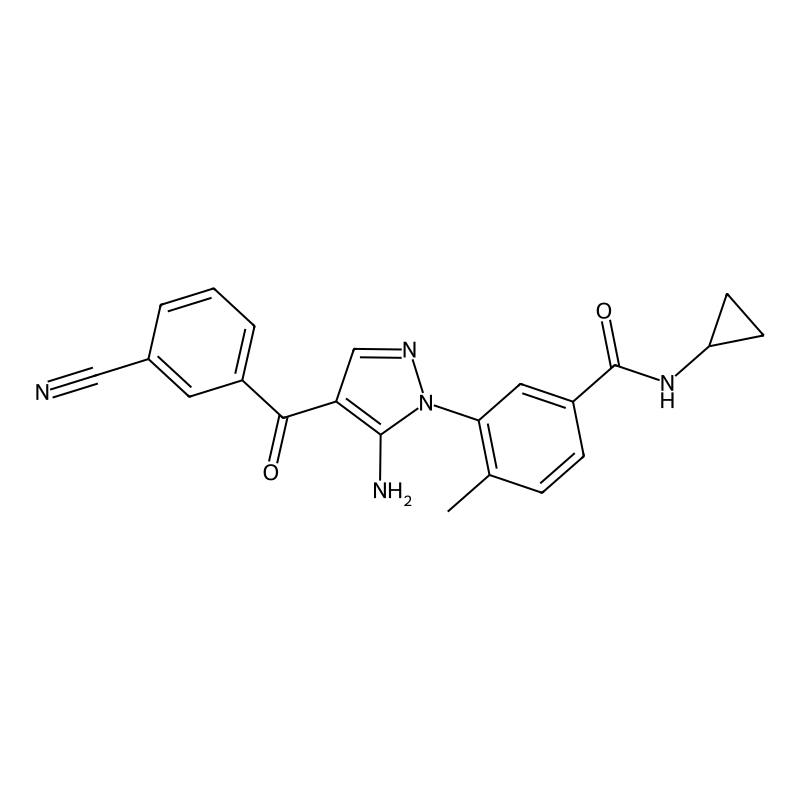

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Acumapimod (BCT-197) is an orally active, low-molecular-weight p38α mitogen-activated protein kinase (MAPK) inhibitor with an IC50 of <1 μM. Originally developed to target severe acute exacerbations of chronic obstructive pulmonary disease (AECOPD), this compound is highly valued in preclinical procurement for its optimized oral bioavailability and well-characterized pharmacokinetic profile [1]. Unlike early-generation tool compounds, Acumapimod is specifically engineered to maintain systemic exposure without triggering the dose-limiting hepatotoxicity often associated with the p38 inhibitor class [2]. Its compatibility with standard preclinical co-solvents, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), makes it a reliable, process-ready reference material for advanced in vivo inflammatory models .

Research Fit

p38α MAPK inhibition research context for inflammatory signaling models

Oral administration research tool; linear PK supports exposure–response modeling

CYP3A4 substrate/P-gp substrate; co-administration interaction study fit

References

- [1] Farrell, C., et al. (2021). A Physiologically Based Pharmacokinetic Model to Predict Potential Drug-Drug Interactions and Inform Dosing of Acumapimod, an Oral p38 MAPK Inhibitor. CPT: Pharmacometrics & Systems Pharmacology, 10(1), 30-39.

- [2] Watz, H., et al. (2019). Phase II Study of Single/Repeated Doses of Acumapimod (BCT197) to Treat Acute Exacerbations of COPD. COPD: Journal of Chronic Obstructive Pulmonary Disease, 16(5-6), 336-345.

Substituting Acumapimod with older, generic p38 MAPK inhibitors (e.g., SB203580) or closely related clinical analogs (e.g., Losmapimod) frequently compromises in vivo study integrity. Losmapimod, for instance, failed to induce significant improvements in exercise tolerance or lung function in specific COPD trials, whereas Acumapimod has demonstrated statistically significant efficacy in improving forced expiratory volume (FEV1) [1]. Furthermore, generic substitution in polypharmacy models often introduces severe confounding variables due to cytochrome P450 3A4 (CYP3A4) drug-drug interactions. While many p38 inhibitors experience drastic pharmacokinetic shifts when co-administered with CYP3A4 modulators, Acumapimod maintains a stable systemic exposure profile even in the presence of strong inhibitors like itraconazole[2]. Finally, the well-documented hepatotoxicity of early-generation p38 inhibitors limits their dosing windows, a restriction Acumapimod bypasses, ensuring cleaner data in long-term or high-dose systemic inflammation assays[1].

Substitution Risk

References

- [1] Watz, H., et al. (2019). Phase II Study of Single/Repeated Doses of Acumapimod (BCT197) to Treat Acute Exacerbations of COPD. COPD: Journal of Chronic Obstructive Pulmonary Disease, 16(5-6), 336-345.

- [2] Farrell, C., et al. (2021). A Physiologically Based Pharmacokinetic Model to Predict Potential Drug-Drug Interactions and Inform Dosing of Acumapimod, an Oral p38 MAPK Inhibitor. CPT: Pharmacometrics & Systems Pharmacology, 10(1), 30-39.

In Vivo Pulmonary Efficacy vs. Standard of Care

In clinical models of acute exacerbations of COPD (AECOPD), short-term treatment with Acumapimod (75 mg dose) demonstrated a statistically significant improvement in lung function over 14 days compared to standard baselines [1].

| Evidence Dimension | Forced Expiratory Volume in 1 second (FEV1) AUC over 14 days |

| Target Compound Data | Statistically significant improvement in FEV1 AUC (75 mg repeat-dose) |

| Comparator Or Baseline | Placebo and Prednisone (Standard of Care) |

| Quantified Difference | Outperformed both placebo and prednisone in FEV1 improvement at Day 8 and overall 14-day AUC |

| Conditions | In vivo AECOPD model (human clinical trial) |

Validates Acumapimod as a superior positive control for in vivo respiratory inflammation models compared to standard corticosteroids.

Pharmacokinetic Stability in Polypharmacy (CYP3A4 DDI)

Despite being a CYP3A4 and P-glycoprotein substrate, Acumapimod exhibits remarkable pharmacokinetic stability when co-administered with strong metabolic inhibitors. Physiologically-based pharmacokinetic (PBPK) modeling and clinical studies confirmed that co-administration with itraconazole yields no clinically meaningful impact on Acumapimod's systemic exposure [1].

| Evidence Dimension | Systemic Exposure (AUC/Cmax) Shift |

| Target Compound Data | No clinically meaningful impact on PK profile |

| Comparator Or Baseline | Baseline Acumapimod administration vs. Co-administration with Itraconazole |

| Quantified Difference | Stable exposure without the severe AUC spikes typical of CYP3A4-metabolized kinase inhibitors |

| Conditions | Co-administration with strong CYP3A4 inhibitor (Itraconazole) |

Crucial for researchers designing combination therapy assays, ensuring the p38 inhibitor does not introduce confounding pharmacokinetic variables.

Absence of Class-Wide Hepatotoxicity

A major limitation of the p38 MAPK inhibitor class is dose-limiting hepatotoxicity, often presenting as elevated liver transaminases. In contrast, Acumapimod demonstrated zero cases of hepatotoxicity during short-term repeat-dosing regimens, providing a significantly wider therapeutic window for systemic assays [1].

| Evidence Dimension | Incidence of Hepatotoxicity / Transaminase Elevation |

| Target Compound Data | 0 cases of hepatotoxicity reported in study arms |

| Comparator Or Baseline | Generic p38 MAPK inhibitors (known for high rates of liver transaminase elevation) |

| Quantified Difference | Complete absence of hepatotoxicity signals vs. established class-wide adverse event rates |

| Conditions | In vivo systemic administration (75 mg repeat-dose) |

Allows for higher dosing thresholds and cleaner data interpretation in systemic inflammatory models without liver-toxicity confounding factors.

Preclinical Formulation Solubility and Processability

Highly lipophilic p38 inhibitors often suffer from poor aqueous solubility, complicating oral dosing. Acumapimod readily achieves a stable, clear solution at ≥ 2.5 mg/mL (6.49 mM) using standard preclinical vehicles, such as a 10% DMSO and 90% (20% SBE-β-CD in saline) mixture, ensuring reproducible systemic delivery .

| Evidence Dimension | Vehicle Solubility for Oral Dosing |

| Target Compound Data | ≥ 2.5 mg/mL (6.49 mM) clear solution |

| Comparator Or Baseline | Unformulated aqueous baseline |

| Quantified Difference | Achieves stable dissolution without precipitation or phase separation |

| Conditions | 10% DMSO + 90% (20% SBE-β-CD in saline) or 10% DMSO + 90% Corn Oil |

Ensures reproducible oral dosing and systemic exposure in rodent models, avoiding precipitation-induced bioavailability failures.

In Vivo Models of Acute Pulmonary Exacerbation

Due to its statistically significant superiority over prednisone in improving FEV1 AUC, Acumapimod is the optimal positive control for modeling acute exacerbations of COPD (AECOPD) and severe asthma in preclinical settings [1].

Polypharmacy and Combination Therapy Screening

Because its pharmacokinetic profile remains stable even when co-administered with strong CYP3A4 inhibitors like itraconazole, Acumapimod is uniquely suited for combination therapy assays where metabolic drug-drug interactions would otherwise confound results [2].

High-Dose Systemic Inflammation Assays

Leveraging its complete absence of class-typical hepatotoxicity, Acumapimod allows researchers to evaluate profound p38α inhibition and cytokine (TNF-α, IL-6) suppression at higher dosing thresholds without liver-toxicity artifacts [1].

Oral Formulation and Bioavailability Optimization

As a compound that achieves clear, stable solutions at ≥ 2.5 mg/mL in SBE-β-CD/DMSO vehicles, Acumapimod serves as a reliable benchmark for developing and testing lipid-based or cyclodextrin-assisted oral delivery systems for lipophilic weak bases .

Application Fit

References

- [1] Watz, H., et al. (2019). Phase II Study of Single/Repeated Doses of Acumapimod (BCT197) to Treat Acute Exacerbations of COPD. COPD: Journal of Chronic Obstructive Pulmonary Disease, 16(5-6), 336-345.

- [2] Farrell, C., et al. (2021). A Physiologically Based Pharmacokinetic Model to Predict Potential Drug-Drug Interactions and Inform Dosing of Acumapimod, an Oral p38 MAPK Inhibitor. CPT: Pharmacometrics & Systems Pharmacology, 10(1), 30-39.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Explore Compound Types